molecular formula C11H8Cl4N2 B8323812 2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline

2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline

Cat. No. B8323812
M. Wt: 310.0 g/mol
InChI Key: AYCKHVFCWDTSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline is a useful research compound. Its molecular formula is C11H8Cl4N2 and its molecular weight is 310.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6,7-Trichloro-3-(3-chloropropyl)quinoxaline

Molecular Formula

C11H8Cl4N2

Molecular Weight

310.0 g/mol

IUPAC Name

2,6,7-trichloro-3-(3-chloropropyl)quinoxaline

InChI

InChI=1S/C11H8Cl4N2/c12-3-1-2-8-11(15)17-10-5-7(14)6(13)4-9(10)16-8/h4-5H,1-3H2

InChI Key

AYCKHVFCWDTSKL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)CCCCl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6,7-Dichloro-3-(3-chloropropyl)-1H-quinoxalin-2-one (0.68 g, 2.33 mmol) was added to POCl3 (10 ml) and the resulting mixture was heated under reflux for 0.5 hours. The reaction mixture was poured onto ice and extracted with dichloromethane (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and evaporate in vacuo. The resulting oil was purified by flash column chromatography (dichloromethane) to yield 21% of 2,6,7-trichloro-3-(3-chloropropyl)quinoxaline as a colourless oil.
Quantity
0.68 g
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Quantity
10 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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